molecular formula C15H15N3O2S B5024006 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxoprolinamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxoprolinamide

Cat. No. B5024006
M. Wt: 301.4 g/mol
InChI Key: MJABPCIOBJOJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxoprolinamide, commonly known as MPPT, is a compound that has been extensively studied for its potential use in scientific research. MPPT is a thiazolyl peptide that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of MPPT is not fully understood, but it is believed to involve the modulation of several different signaling pathways in the brain. The compound has been shown to interact with several different receptors, including the NMDA receptor and the AMPA receptor, which are involved in the regulation of neurotransmitter release.
Biochemical and physiological effects:
MPPT has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium channels, and the inhibition of glutamate release. The compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPPT in lab experiments is its wide range of biochemical and physiological effects. The compound has been shown to have a variety of different effects on the brain, making it a useful tool for studying the mechanisms of neurotransmitter release and synaptic plasticity. However, one of the limitations of using MPPT in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, and care must be taken when using it in experiments.

Future Directions

There are several different directions that future research on MPPT could take. One possible direction is the development of new synthesis methods that can produce the compound in higher yields and purity. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further research could be done to elucidate the compound's mechanism of action and its effects on different signaling pathways in the brain.

Synthesis Methods

The synthesis of MPPT is a complex process that involves several steps. The first step involves the synthesis of the thiazolyl peptide, which is then coupled with proline to form the final product. The synthesis of MPPT has been optimized over the years, and several different methods have been developed to produce the compound in high yields and purity.

Scientific Research Applications

MPPT has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium channels, and the inhibition of glutamate release.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-13(10-5-3-2-4-6-10)17-15(21-9)18-14(20)11-7-8-12(19)16-11/h2-6,11H,7-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJABPCIOBJOJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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